![molecular formula C8H10FNO2S B1488673 2-(Ethanesulfonyl)-4-fluoroaniline CAS No. 1248235-57-5](/img/structure/B1488673.png)
2-(Ethanesulfonyl)-4-fluoroaniline
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Liquid Crystal Synthesis
2-(Ethanesulfonyl)-4-fluoroaniline: is utilized in the synthesis of calamitic fluorinated mesogens, which exhibit complex crystallization behaviors essential for liquid crystal displays (LCDs). These compounds are potential models for perfluorosulfonic acid membranes (PFSA), crucial in various display technologies .
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a precursor for the synthesis of sulfonamide drugs. Sulfonamides are a class of antimicrobials, and their derivatives have a broad range of therapeutic applications, including antibiotics, antiretroviral drugs, and treatments for diabetes .
Materials Science
2-(Ethanesulfonyl)-4-fluoroaniline: can be a key ingredient in the development of new materials, such as polymers with specific properties like enhanced durability or conductivity. Its role in the modification of material surfaces to alter their interaction with other substances is significant .
Environmental Science
This compound’s derivatives could be investigated for their environmental impact, particularly in the degradation of pollutants. Research in this area could lead to the development of more eco-friendly materials and processes .
Analytical Chemistry
In analytical chemistry, 2-(Ethanesulfonyl)-4-fluoroaniline could be used as a standard or reagent in various analytical methods. Its precise detection and quantification can aid in the analysis of complex chemical mixtures .
Pharmacology
The sulfonation process, where 2-(Ethanesulfonyl)-4-fluoroaniline could play a role, is critical in pharmacology. It affects the metabolism and bioavailability of drugs, influencing their therapeutic efficacy and safety profile .
Industrial Applications
As an intermediate in chemical synthesis, 2-(Ethanesulfonyl)-4-fluoroaniline may be used in the production of dyes, pigments, and other industrial chemicals. Its properties can be leveraged to improve the efficiency of industrial processes .
Eco-Pharmacology
This field studies the environmental impact of pharmaceuticals, where 2-(Ethanesulfonyl)-4-fluoroaniline could be assessed for its eco-toxicological effects. Understanding its behavior in ecosystems can lead to safer pharmaceutical practices .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides, such as 2-substituted ethanesulfonyl chlorides, can react with tertiary amine bases in aqueous and organic media . This suggests that 2-(Ethanesulfonyl)-4-fluoroaniline may interact with similar targets.
Mode of Action
Based on the reactions of similar compounds, it can be inferred that it may involve the formation of intermediates through reactions with tertiary amine bases
Biochemical Pathways
It’s known that the reactions of similar compounds can lead to the formation of various intermediates , which could potentially affect multiple biochemical pathways
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
Based on the reactions of similar compounds, it can be inferred that it may lead to the formation of various intermediates . These intermediates could potentially have various effects at the molecular and cellular level.
Action Environment
It’s known that the broad application of similar reactions arises from the exceptionally mild and functional group tolerant reaction conditions
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDBFJQZFTLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethanesulfonyl)-4-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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